2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid
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Overview
Description
2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid typically involves the reaction of 4-bromo-2,6-difluorophenol with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether compounds .
Scientific Research Applications
2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. For instance, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzoic acid
- 2,6-Difluorophenol
- 4-Bromo-2,6-difluorobenzonitrile
Uniqueness
2-(4-Bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid is unique due to the presence of both bromine and multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are often desirable .
Properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenoxy)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O3/c9-3-1-4(10)6(5(11)2-3)16-8(12,13)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBWSRZEGDIEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(C(=O)O)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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